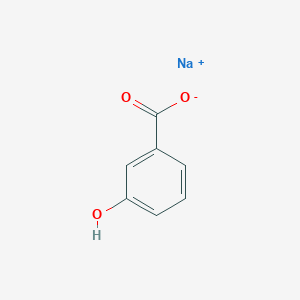

sodium;3-hydroxybenzoate

Description

BenchChem offers high-quality sodium;3-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;3-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLYOWSQVRAOBL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Hydroxybenzoic Acid via Alkali Fusion of Sodium 3-Sulfobenzoate

[1]

Executive Summary

3-Hydroxybenzoic acid (3-HBA) is a critical intermediate in the synthesis of pharmaceuticals, preservatives, and fine chemicals.[1][2] While modern catalytic methods exist, the alkali fusion of sodium 3-sulfobenzoate remains a foundational industrial and laboratory method due to the accessibility of sulfonate precursors. This guide provides a rigorous, scalable protocol for this synthesis, emphasizing thermodynamic control during the fusion phase to maximize yield and safety.

Part 1: Mechanistic Principles

The conversion of sodium 3-sulfobenzoate to 3-hydroxybenzoic acid is a classic example of Nucleophilic Aromatic Substitution (

Reaction Pathway[3][4][5][6][7][8][9]

-

Desulfonation/Substitution: The sulfonate group is displaced by the alkali hydroxide, releasing sodium sulfite (

). -

Salt Formation: Under highly basic fusion conditions, the product exists as the trisodium salt (phenoxide and carboxylate).

-

Protonation: Final acidification converts the salt species to the free acid.

Mechanistic Diagram

The following diagram illustrates the transformation from the sulfonate precursor to the final free acid.

Figure 1: Reaction pathway showing the critical transition from sulfonate to phenoxide salt via high-temperature displacement.

Part 2: Critical Process Parameters (CPP)

Success in this synthesis relies on controlling the physical state of the reaction mass. The fusion process passes through three distinct rheological phases:

-

Slurry Phase: Initial mixing of reagents.

-

Pasty Phase: As water evaporates, the mixture becomes highly viscous. Critical Risk: Localized overheating and charring.

-

Melt Phase: A clear, flux-like liquid forms at >220°C.

Reagent Selection: NaOH vs. KOH

While the starting material is a sodium salt, the choice of alkali base affects the melting point of the fusion mix.

-

NaOH (Sodium Hydroxide): Cheaper, but higher melting point (

). -

KOH (Potassium Hydroxide): Lower melting point (

pure, but forms low-melting eutectics). -

Recommendation: Use a mixture of NaOH and KOH (1:1 molar ratio) or pure KOH to lower the fusion temperature to 210–220°C, reducing decomposition risks [1].

Part 3: Detailed Experimental Protocol

Materials & Stoichiometry

| Component | Role | Molar Eq. | Notes |

| Sodium 3-sulfobenzoate | Substrate | 1.0 | Dry thoroughly before use. |

| Potassium Hydroxide (KOH) | Reagent | 3.0 - 4.0 | Pellets or flakes. Excess required for solvent effect. |

| Water | Solvent (Initial) | ~2.0 mL/g | Minimal amount to facilitate initial mixing. |

| HCl (conc.) | Quenching | Excess | For acidification to pH 2. |

| Activated Carbon | Purifier | 5% w/w | For decolorization during recrystallization. |

Step-by-Step Methodology

Phase A: Fusion

-

Setup: Equip a nickel or stainless steel crucible (glass will etch/break) with a high-torque mechanical stirrer and a thermocouple. Note: Do not use aluminum (reacts with alkali).

-

Loading: Add KOH pellets and a small quantity of water (just enough to wet the pellets) to the crucible. Heat to ~200°C until a clear melt forms.

-

Addition: Slowly add Sodium 3-sulfobenzoate to the molten alkali in small portions.

-

Caution: Vigorous foaming may occur due to water release.

-

-

Reaction: Increase temperature to 220–250°C . Maintain this temperature for 30–60 minutes.

-

Endpoint: The reaction is complete when the melt becomes homogeneous and quiescent (bubbling ceases).

-

Safety: Wear a full face shield. Molten caustic causes immediate, irreversible tissue damage.

-

Phase B: Quenching & Isolation

-

Cooling: Allow the melt to cool to ~100°C (solid but still hot).

-

Dissolution: Cautiously add crushed ice/water to the crucible to dissolve the solidified melt. Transfer the resulting alkaline solution to a beaker.

-

Acidification:

-

Place the beaker in an ice bath.

-

Slowly add concentrated HCl with stirring.

-

Observation: Massive evolution of

(from sulfite byproduct) and precipitation of the product. -

Continue until pH < 2.

-

-

Filtration: Filter the crude off-white solid. Wash with cold water to remove inorganic salts (

,

Purification (Recrystallization)[1][10][11][12]

-

Dissolve the crude wet cake in a minimum amount of boiling water.

-

Add Activated Carbon (5% of crude weight) and boil for 5-10 minutes to remove tarry oxidation byproducts.

-

Hot filter to remove carbon.

-

Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.

-

Collect the white crystalline needles via filtration and dry in a desiccator.

Part 4: Process Workflow & Logic

The following diagram details the unit operations and the logic gates for quality control.

Figure 2: Operational workflow including purification loops.

Part 5: Characterization & Validation

To validate the synthesis, compare the isolated product against standard physicochemical properties [1][2].

-

Melting Point: 201–204°C. (Sharp melting point indicates high purity).

-

Appearance: White to slightly off-white crystalline powder.

-

Solubility:

-

IR Spectroscopy: Look for broad O-H stretch (carboxylic + phenolic) at 2500–3300

and C=O stretch at ~1680

Troubleshooting

-

Low Yield: Often caused by incomplete fusion (temperature too low) or incomplete acidification (product remains as salt).

-

Dark Product: Oxidation during fusion. Ensure the fusion time is minimized once the melt is clear, or use an inert atmosphere (

) if available.

References

Technical Guide: Toxicological Profile of Sodium 3-Hydroxybenzoate

This guide provides a rigorous toxicological analysis of Sodium 3-hydroxybenzoate , synthesizing physicochemical principles with available safety data for its parent acid (3-hydroxybenzoic acid). It is designed for researchers requiring actionable safety data and experimental frameworks.

CAS Registry Number: 7720-19-6

Synonyms: Sodium m-hydroxybenzoate; 3-Hydroxybenzoic acid sodium salt

Molecular Formula: C

Executive Safety Summary

Sodium 3-hydroxybenzoate is the sodium salt of 3-hydroxybenzoic acid (3-HBA). While often overshadowed by its 4-isomer (parabens) and 2-isomer (salicylic acid), it is distinct in its metabolic fate and receptor activity.

-

Acute Toxicity: Low. Estimated LD

> 2000 mg/kg (oral, rodent), inferred from the parent acid.[1] -

Irritation: Moderate to Severe. Unlike the weak acid form, the sodium salt hydrolyzes to form an alkaline solution, posing a higher risk of ocular and cutaneous irritation (Category 2A/2).

-

Genotoxicity: Low concern.[1] The parent compound is an endogenous metabolite formed from flavonoid breakdown and is not associated with mutagenicity in standard assays.

-

Mechanism: Acts as an agonist for Hydroxycarboxylic Acid Receptors (HCA

and HCA

Physicochemical Determinants of Toxicity

The toxicity of the salt is governed by its dissociation in physiological media.

| Property | Value / Description | Toxicological Implication |

| Solubility | High (>100 mg/mL in water) | Rapid systemic absorption compared to the free acid. |

| pH (1% soln) | Alkaline (~8.5 - 9.5) | Primary Hazard: Causes saponification of membrane lipids, leading to eye/skin irritation. |

| pKa (Parent) | 4.08 (Carboxyl), 9.9 (Phenolic) | In the stomach (pH 1.5), the salt converts instantly to the free acid (3-HBA). |

| LogP (Parent) | 1.50 | Moderate lipophilicity allows passive diffusion across the intestinal epithelium. |

ADME & Metabolic Pathway

Understanding the metabolic fate is crucial for interpreting chronic toxicity. Unlike parabens (which require hydrolysis), 3-hydroxybenzoate is largely excreted as a glycine conjugate.

Metabolic Route[3][4]

-

Absorption: Rapid oral absorption. The salt dissociates in the stomach; the uncharged acid diffuses into the portal vein.

-

Distribution: Binds reversibly to plasma albumin.

-

Metabolism (Hepatic):

-

Major Pathway: Conjugation with glycine via Acyl-CoA synthetase and N-acyltransferase to form 3-hydroxyhippuric acid .

-

Minor Pathway: Glucuronidation at the phenolic hydroxyl group.

-

-

Excretion: Rapid renal elimination of the conjugate.

Visualization: Metabolic Fate

Figure 1: Metabolic biotransformation of Sodium 3-hydroxybenzoate in mammals.

Toxicological Data Profile

Acute Toxicity

Data is derived from the parent acid (CAS 99-06-9) due to rapid physiological conversion.

-

Oral LD

(Mouse): 2000 mg/kg. -

Oral LD

(Rat): > 2000 mg/kg (Limit test). -

Classification: GHS Category 4 or 5 (Low Toxicity).

Skin and Eye Irritation[1]

-

Skin: Moderate irritant.[1] Prolonged occlusion with the salt form can cause chemical burns due to alkalinity.

-

Eye: Severe Irritant (Category 2A). The sodium salt is significantly more damaging to the corneal epithelium than the free acid due to the high pH of the tear film interface upon contact.

Genotoxicity & Carcinogenicity

-

Ames Test: Predicted Negative. Structural analogs (benzoic acid, salicylic acid) are non-mutagenic.

-

Carcinogenicity: No evidence of carcinogenicity. 3-HBA is a known antioxidant and endogenous metabolite.

Experimental Protocols for Safety Validation

To validate the safety of a specific batch or formulation of Sodium 3-hydroxybenzoate, the following self-validating protocols are recommended.

Protocol A: In Vitro Eye Irritation (Bovine Corneal Opacity - BCOP)

Rationale: Ethical replacement for the Draize test, specifically suitable for identifying severe irritants (salts).

-

Preparation:

-

Harvest bovine corneas from abattoir by-products.

-

Mount corneas in opacity chambers with MEM media.

-

-

Treatment:

-

Apply 750 µL of 20% (w/v) Sodium 3-hydroxybenzoate solution to the epithelial surface.

-

Negative Control: Saline.

-

Positive Control: Ethanol or Imidazole.

-

-

Incubation: Incubate for 10 minutes at 32°C.

-

Removal: Wash thoroughly with media to remove all salt traces (critical to prevent false positives from residual alkalinity).

-

Measurement:

-

Opacity: Measure light transmission using an opacitometer.

-

Permeability: Apply fluorescein dye; measure OD

of the posterior chamber medium.

-

-

Calculation: Calculate In Vitro Irritancy Score (IVIS).

-

IVIS > 55 = Corrosive/Severe Irritant.

-

Protocol B: Bacterial Reverse Mutation Assay (Ames Test)

Rationale: Regulatory standard (OECD 471) to confirm non-mutagenicity.

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[3]

-

Metabolic Activation: Prepare S9 mix (rat liver post-mitochondrial supernatant) to simulate mammalian metabolism.

-

Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

-

Note: Neutralize the sodium salt solution to pH 7.0 before plating to prevent false positives due to pH toxicity.

-

-

Workflow Visualization:

Figure 2: Workflow for OECD 471 Ames Test adapted for sodium salts.

References

-

European Chemicals Agency (ECHA). Registration Dossier: 3-Hydroxybenzoic acid (CAS 99-06-9). Available at: [Link](Note: General landing used as specific deep links vary by session).

-

PubChem. Compound Summary: Sodium 3-hydroxybenzoate (CID 23675765). National Library of Medicine. Available at: [Link]

-

OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test.[4] Available at: [Link]

-

OECD Guidelines for the Testing of Chemicals. Test No. 437: Bovine Corneal Opacity and Permeability Test Method. Available at: [Link][5][3][6]

-

Cosmetic Ingredient Review (CIR). Safety Assessment of Salicylic Acid and Salicylates. (Provides comparative data for hydroxybenzoate isomers). Available at: [Link]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scantox.com [scantox.com]

- 5. Chromosomal aberration tests on 29 chemicals combined with S9 mix in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

using sodium 3-hydroxybenzoate as a reagent in analytical chemistry

Application Note: Analytical Utility of Sodium 3-Hydroxybenzoate

Abstract

Sodium 3-hydroxybenzoate (Na-3HB), the sodium salt of 3-hydroxybenzoic acid (3-HBA), serves as a critical reagent in pharmaceutical impurity profiling and capillary electrophoresis (CE). While often overshadowed by its isomers (salicylic acid and 4-hydroxybenzoic acid), 3-HBA is a distinct metabolic marker and process impurity. This guide provides validated protocols for its use as a Certified Reference Material (CRM) in HPLC and as a Chromophoric Probe in CE for the indirect detection of non-UV absorbing anions.

Introduction

In analytical chemistry, the utility of Sodium 3-hydroxybenzoate stems from its structural properties and solubility profile. Unlike the free acid (3-HBA), which has limited water solubility (~5 g/L), the sodium salt is highly water-soluble, making it an ideal stock reagent for aqueous buffers and mobile phases.[1]

Key Chemical Properties:

-

CAS (Acid): 99-06-9 | CAS (Salt): 52-01-7

-

pKa: ~4.06 (Carboxyl), ~9.9 (Phenolic hydroxyl).[1]

-

UV Max: ~210 nm, ~298 nm (pH dependent).[1]

-

Role: It acts as a surrogate standard for quantifying "meta" isomers in paraben synthesis and as a background absorber in CE.

Application I: HPLC Impurity Profiling

Objective: To separate and quantify 3-hydroxybenzoic acid (3-HBA) in the presence of its structural isomers, 2-hydroxybenzoic acid (Salicylic Acid) and 4-hydroxybenzoic acid (4-HBA).

Mechanistic Insight

The separation of hydroxybenzoate isomers on Reversed-Phase (RP) columns is governed by the "Ortho-Effect" and hydrogen bonding.

-

2-HBA (Ortho): Forms an intramolecular hydrogen bond, increasing hydrophobicity and retention.[1]

-

3-HBA (Meta) & 4-HBA (Para): Lack internal H-bonding, making them more polar.

-

Challenge: 3-HBA and 4-HBA often co-elute on standard C18 columns.

-

Solution: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase to exploit

interactions, or strictly control pH to < 3.0 to suppress ionization.

Experimental Protocol

Reagents:

-

Sodium 3-hydroxybenzoate (Reference Standard, >99%).[1]

-

Acetonitrile (HPLC Grade).

-

Formic Acid (0.1% v/v in water).

Stock Solution Preparation:

-

Weigh 16.01 mg of Sodium 3-hydroxybenzoate (equivalent to ~13.8 mg free acid).

-

Dissolve in 10 mL of 50:50 Water:Methanol.

-

Note: The salt dissolves instantly; no sonication is required compared to the free acid.

HPLC Method Parameters:

| Parameter | Condition |

| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Isosbestic point) & 298 nm (Specific) |

| Temp | 30°C |

Gradient Table:

| Time (min) | %A (Buffer) | %B (Organic) |

|---|---|---|

| 0.0 | 95 | 5 |

| 5.0 | 85 | 15 |

| 12.0 | 60 | 40 |

| 15.0 | 95 | 5 |

Isomer Separation Logic (Visualization)

Caption: Workflow demonstrating the column selection logic for resolving hydroxybenzoate isomers.

Application II: Capillary Electrophoresis (Indirect Detection)

Objective: Use Sodium 3-hydroxybenzoate as a Background Electrolyte (BGE) probe to detect non-UV absorbing anions (e.g., Nitrate, Sulfate, Fluoride).[1]

Mechanistic Insight

In Indirect UV Detection, the BGE contains a highly UV-absorbing ion (the probe) with the same charge as the analyte.

-

The Probe: 3-Hydroxybenzoate anion (at pH > 5).

-

The Signal: When a non-absorbing analyte (e.g., Nitrate) passes the detector, it displaces the probe ions to maintain electroneutrality.[1]

-

Result: A negative peak (dip in absorbance) corresponds to the analyte.

-

Why 3-HBA? It has high molar absorptivity and an electrophoretic mobility that matches many small inorganic anions, minimizing peak broadening.

Protocol: BGE Preparation

Reagents:

-

Sodium 3-hydroxybenzoate.

-

Cetyltrimethylammonium bromide (CTAB) - Electroosmotic Flow (EOF) Modifier.

-

Sodium Hydroxide (0.1 M).

Step-by-Step:

-

Probe Solution: Prepare a 10 mM solution of Sodium 3-hydroxybenzoate in deionized water.

-

pH Adjustment: Adjust pH to 8.0 using 0.1 M NaOH. (Ensures full ionization of the carboxyl group).

-

EOF Reversal (Optional): Add 0.5 mM CTAB if analyzing fast anions. This reverses the EOF, allowing anions to migrate toward the detector (anode) faster.[1]

-

Filtration: Filter through a 0.22 µm nylon filter.

CE Conditions:

-

Capillary: Fused silica, 50 cm effective length, 75 µm ID.[1]

-

Voltage: -20 kV (Reverse Polarity if using CTAB).

-

Detection: Signal Reference @ 214 nm (High absorbance of probe).

-

Injection: Hydrodynamic (10 s @ 50 mbar).

Indirect Detection Mechanism (Visualization)

Caption: Schematic of Indirect UV Detection where the analyte displaces the UV-absorbing 3-HBA probe.

Application III: Electrochemical Sensing

Objective: Voltammetric determination of 3-HBA as a breakdown product in environmental samples.

Protocol:

-

Electrode: Glassy Carbon Electrode (GCE) modified with Multi-Walled Carbon Nanotubes (MWCNTs) to enhance sensitivity.

-

Buffer: 0.1 M Phosphate Buffer Saline (PBS), pH 7.0.[1]

-

Technique: Differential Pulse Voltammetry (DPV).

-

Oxidation Potential: ~0.85 V vs. Ag/AgCl.

-

Validation: Linear range typically 0.5 – 100 µM.

References

-

PubChem. (2024). Sodium 3-hydroxybenzoate Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

Michalski, R. (2009).[1] Capillary electrophoresis with indirect UV detection for the determination of stabilizers and citrates present in human albumin solutions. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Sielc Technologies. (2024). Separation of 3-Hydroxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Notes & Protocols for the Synthesis of 3-Hydroxybenzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybenzoic acid (3-HBA) and its derivatives are a critical class of compounds that serve as fundamental building blocks in the development of pharmaceuticals, agrochemicals, cosmetics, and advanced polymers.[1][2][3] Their utility stems from the versatile reactivity of the carboxylic acid and hydroxyl functional groups, which allows for extensive chemical modification. However, the synthesis of these molecules, particularly with specific substitution patterns, is not without its challenges, primarily centered around achieving the desired meta-regioselectivity.[4] Traditional aromatic substitution reactions on phenol or benzoic acid precursors often favor ortho- and para-isomers, necessitating specific strategic approaches to obtain the 3-substituted pattern.[4] This document provides a detailed guide to the most reliable and field-proven protocols for the synthesis of 3-HBA and its key ester and amide derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer insights into process optimization and validation.

Foundational Synthesis of 3-Hydroxybenzoic Acid (3-HBA)

The synthesis of the core 3-HBA scaffold can be approached through several strategic pathways. The choice of method often depends on the available starting materials, required scale, and purity specifications. We will detail two of the most robust and historically significant methods: alkali fusion of sulfonated precursors and direct oxidation.

Method I: Alkali Fusion of 3-Sulfobenzoic Acid

This is a classic and industrially relevant method for producing 3-HBA.[5][6] The strategy relies on the sulfonation of benzoic acid, which strongly directs the electrophilic substitution to the meta-position, followed by a nucleophilic aromatic substitution (hydroxylation) under harsh alkali fusion conditions.

Causality and Rationale: The carboxylic acid group on benzoic acid is an electron-withdrawing and deactivating group. During electrophilic aromatic substitution (such as sulfonation with oleum or SO₃), it directs incoming electrophiles to the meta-position.[7][8] This provides a reliable method to install a functional group at the desired C3 position. The subsequent alkali fusion step is a forceful nucleophilic aromatic substitution where the sulfonate group is displaced by a hydroxide ion at very high temperatures.[6][7]

Experimental Protocol: Synthesis of 3-HBA via Alkali Fusion

-

Step 1: Sulfonation of Benzoic Acid.

-

To a stirred solution of fuming sulfuric acid (oleum), carefully add benzoic acid in portions while maintaining the temperature below 30°C using an ice bath.

-

Once the addition is complete, slowly heat the reaction mixture to ~140°C and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Cool the mixture and carefully pour it onto crushed ice to precipitate the 3-sulfobenzoic acid.

-

Filter the solid, wash with cold water, and dry. Note: This intermediate is often used directly in the next step without extensive purification.[7]

-

-

Step 2: Alkali Fusion.

-

In a high-temperature resistant vessel (e.g., a nickel or iron crucible), create a melt of potassium hydroxide (KOH) or sodium hydroxide (NaOH).[5]

-

Gradually add the dried 3-sulfobenzoic acid to the molten alkali at a temperature of 210-220°C.[5][6]

-

Continue heating and stirring the mixture for 2-3 hours. The melt will become thick.

-

Cool the reaction mass and dissolve it in a sufficient amount of water.

-

-

Step 3: Acidification and Isolation.

-

Filter the aqueous solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify by slowly adding a concentrated mineral acid (e.g., HCl or H₂SO₄) until the pH reaches ~3.[7][8][9]

-

The 3-hydroxybenzoic acid will precipitate as a white or off-white solid.

-

Filter the product, wash thoroughly with cold distilled water until the washings are neutral, and dry in an oven at ~70-80°C.

-

For higher purity (~90-97%), the crude product can be recrystallized from hot water, often with the addition of activated carbon to remove colored impurities.[5][9]

-

Self-Validation and Byproducts: A key challenge in this method is the potential formation of isomeric hydroxybenzoic acids if the initial sulfonation is not perfectly regioselective.[7] Furthermore, the harsh conditions of the alkali melt can sometimes lead to decarboxylation, producing phenol as a byproduct.[7] Purity should be rigorously assessed using melting point analysis and confirmed by HPLC or NMR spectroscopy.

Workflow Diagram: Alkali Fusion Pathway

Caption: Workflow for 3-HBA synthesis via sulfonation and alkali fusion.

Method II: Oxidation of m-Cresol or 3-Hydroxybenzaldehyde

This approach utilizes a starting material that already possesses the required meta-hydroxy substitution pattern, converting a methyl or aldehyde group into the target carboxylic acid. This can often be a cleaner route, avoiding the harsh conditions of alkali fusion.

Causality and Rationale: The oxidation of an alkyl side-chain or an aldehyde on an aromatic ring is a fundamental transformation in organic synthesis. For m-cresol, a strong oxidizing agent like potassium permanganate (KMnO₄) is typically required to convert the robust methyl group.[5] For 3-hydroxybenzaldehyde, milder conditions, such as bubbling air through an alkaline suspension, can be effective.[5] The hydroxyl group is generally stable to these oxidative conditions, although protection may be required in some cases to prevent ring oxidation.

Experimental Protocol: Oxidation of m-Cresol

-

Suspend m-cresol in an aqueous solution of a base (e.g., NaOH or KOH).

-

Heat the mixture to reflux.

-

Slowly add a solution of potassium permanganate (KMnO₄) portion-wise. The purple color of the permanganate will disappear as it is consumed. A brown precipitate of MnO₂ will form.

-

Continue the addition until a faint persistent pink/purple color remains, indicating a slight excess of oxidant.

-

After the reaction is complete, cool the mixture and filter to remove the manganese dioxide.

-

Acidify the clear filtrate with a mineral acid (e.g., H₂SO₄) to precipitate the 3-hydroxybenzoic acid.

-

Isolate the product by filtration, wash with cold water, and dry. A purity of around 85% can be expected before recrystallization.[5]

Data Summary: Comparison of Core Synthesis Methods

| Method | Starting Material | Key Reagents | Temperature | Pressure | Typical Purity (Crude) | Key Advantage | Key Disadvantage |

| Alkali Fusion | Benzoic Acid | Oleum, NaOH/KOH | 210-220 °C | Atmospheric | ~90%[5] | Good regioselectivity | Harsh conditions, byproduct formation |

| Oxidation | m-Cresol | KMnO₄, Base | Reflux | Atmospheric | ~85%[5] | Avoids sulfonation step | Strong oxidant needed, MnO₂ waste |

| Oxidation | 3-Hydroxybenzaldehyde | Air, Base | Hot | Atmospheric | High | Milder conditions | Starting material may be more expensive |

| Photocatalysis | Chlorophenol | Photocatalyst, CO₂ | Room Temp | Atmospheric | N/A | Green chemistry approach | Specialized equipment, lower throughput |

Synthesis of Functional Derivatives from 3-HBA

Once 3-HBA is obtained, it serves as a versatile platform for creating a library of derivatives, most commonly esters and amides, which are prevalent in biologically active molecules.[1][2]

Protocol: Esterification to Methyl 3-Hydroxybenzoate

Fischer esterification is the most direct method for converting 3-HBA to its corresponding esters. The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Causality and Rationale: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. This activates it for nucleophilic attack by the alcohol (methanol). The reaction is an equilibrium process. To drive it towards the product, an excess of the alcohol reactant is used, and/or water is removed as it is formed.

Experimental Protocol: Fischer Esterification

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzoic acid in a large excess of methanol (MeOH).

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).

-

Heat the mixture to reflux and maintain for 8-12 hours.[1]

-

Monitor the reaction by TLC (using a mobile phase such as ethyl acetate/hexane) until the starting acid is consumed.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid and H₂SO₄), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl 3-hydroxybenzoate.

-

The product can be purified further by column chromatography on silica gel if required.[1]

Workflow Diagram: Ester & Ether Derivative Synthesis

Caption: A multi-step pathway for synthesizing ester and ether derivatives from 3-HBA.[1]

Protocol: Amidation via Coupling Agents

Directly reacting a carboxylic acid with an amine to form an amide is difficult and requires very high temperatures. A more controlled and efficient approach involves activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form a highly reactive intermediate that readily reacts with the amine at room temperature.

Causality and Rationale: Coupling agents like DCC react with the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is an excellent electrophile. The amine then acts as a nucleophile, attacking the carbonyl carbon of the intermediate and displacing the dicyclohexylurea (DCU) leaving group to form the stable amide bond. This process avoids the need for harsh conditions or converting the acid to a more volatile acyl chloride.

Experimental Protocol: DCC-Mediated Amidation

-

Dissolve 3-hydroxybenzoic acid in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the desired amine (1.0-1.1 equivalents). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free amine.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the stirred mixture. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[1]

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Upon completion, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

-

Transfer the filtrate to a separatory funnel and perform an aqueous workup: wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with dilute base (e.g., NaHCO₃) to remove unreacted starting acid, and finally with brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Reaction Diagram: Amide Synthesis Pathways

Caption: Two common strategies for synthesizing amides from 3-hydroxybenzoic acid.

References

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] . (n.d.). Rasayan Journal of Chemistry. [Link]

-

3-Hydroxybenzoic Acid: Properties, Production And Uses . (2024). Chemcess. [Link]

-

Kolbe–Schmitt reaction . (n.d.). Wikipedia. [Link]

-

Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I] . (2019). ResearchGate. [Link]

- Process for producing hydroxybenzoic acid. (1967).

-

Synthesis of 3-hydroxybenzoic acid derivatives via photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones . (n.d.). Royal Society of Chemistry. [Link]

-

3-Hydroxybenzoic Acid | C7H6O3 . (n.d.). PubChem. [Link]

- Process for producing 3-hydroxy-4-aminobenzoic acids. (n.d.).

-

3-Hydroxybenzoic acid . (n.d.). Wikipedia. [Link]

- Process for the preparation of 3-hydroxybenzoic acid. (1982).

- Preparation of 3-hydroxybenzoic acid. (n.d.).

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chemcess.com [chemcess.com]

- 6. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 7. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 8. EP0039812A1 - Preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 9. guidechem.com [guidechem.com]

Application Note: Antimicrobial Profiling & Biofilm Inhibition Using Sodium 3-Hydroxybenzoate

Executive Summary

Sodium 3-hydroxybenzoate (Na-3HB), the sodium salt of 3-hydroxybenzoic acid (3-HBA), represents a distinct class of phenolic antimicrobial agents. While structurally isomeric to the widely used salicylic acid (2-hydroxy) and parabens (4-hydroxy esters), Na-3HB occupies a unique functional niche. Unlike parabens, which rely on ester-driven lipophilicity, Na-3HB functions primarily through the weak acid decoupling theory , acting as a proton shuttle that disrupts transmembrane pH gradients.

Recent studies have elevated the profile of Na-3HB beyond simple preservation, identifying it as a potent anti-virulence agent capable of disrupting biofilm formation in multidrug-resistant pathogens like Acinetobacter baumannii without imposing high selective pressure for resistance.

This guide details the mechanism of action, experimental design considerations, and validated protocols for determining Minimum Inhibitory Concentration (MIC) and Biofilm Inhibition concentrations.

Chemical Basis & Mechanism of Action

The "Weak Acid" Mechanism

The antimicrobial efficacy of Na-3HB is inextricably linked to the pH of the environment. The pKa of 3-hydroxybenzoic acid is approximately 4.08 .

-

In Neutral Media (pH 7.0+): The molecule exists almost entirely as the dissociated 3-hydroxybenzoate anion (

). This charged form cannot easily penetrate the lipid bilayer, resulting in poor antimicrobial activity. -

In Acidic Media (pH < 5.5): A significant portion exists as the undissociated acid (

). This lipophilic form permeates the bacterial membrane. Once inside the neutral cytoplasm (pH ~7.2), it dissociates, releasing a proton (

Biofilm & Quorum Quenching

Beyond simple growth inhibition, 3-HBA interferes with quorum sensing (QS) networks. It downregulates the expression of virulence factors (e.g., abaI genes in Acinetobacter), reducing extracellular polymeric substance (EPS) production and preventing biofilm maturation.

Mechanistic Pathway Visualization

Figure 1: Mechanism of Na-3HB uptake and intracellular dissociation leading to cytoplasmic acidification and metabolic disruption.

Experimental Design Considerations

The pH Factor

Critical Warning: Standard Mueller-Hinton Broth (MHB) has a pH of 7.2–7.4. Testing Na-3HB in unmodified MHB will yield artificially high MIC values (>5000 µg/mL).

-

Requirement: You must adjust media pH to 5.5 or 6.0 using HCl to simulate the acidic environments where this preservative is active, or to test intrinsic activity.

-

Control: Always run a "Solvent/pH Control" to ensure the acidic media alone does not inhibit the bacteria.

Compound Solubility

Sodium 3-hydroxybenzoate is highly water-soluble (>100 mg/mL), unlike the free acid form.

-

Stock Prep: Prepare a 100 mg/mL stock in sterile distilled water. Filter sterilize (0.22 µm). Do not autoclave.

Protocol A: pH-Adjusted Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Na-3HB against planktonic bacteria.

Reagents

-

Sodium 3-hydroxybenzoate (High Purity >99%).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

1N HCl (for pH adjustment).

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

-

96-well microtiter plates (U-bottom).

-

Resazurin dye (optional, for visual readout).

Workflow Diagram

Figure 2: Step-by-step workflow for determining MIC with pH considerations.

Step-by-Step Procedure

-

Media Preparation: Split CAMHB into two aliquots. Leave one at pH 7.3. Adjust the second to pH 5.5 using sterile 1N HCl.

-

Inoculum Prep: Prepare a 0.5 McFarland standard of the test organism (~1.5 x 10^8 CFU/mL). Dilute 1:100 in the respective pH-adjusted broth to reach ~10^6 CFU/mL.

-

Plate Setup:

-

Add 100 µL of media (pH 5.5 or 7.3) to columns 2-12.

-

Add 200 µL of 64 mg/mL Na-3HB stock to column 1.

-

Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

-

Result: Concentration range 64 mg/mL to 0.125 mg/mL.

-

Controls: Column 11 = Growth Control (No Drug). Column 12 = Sterility Control (No Bacteria).

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. Final volume 200 µL; Final bacterial conc ~5 x 10^5 CFU/mL.

-

Incubation: Incubate at 35-37°C for 18-24 hours.

-

Readout: Record the lowest concentration with no visible growth as the MIC.

Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Objective: Quantify the ability of Na-3HB to prevent biofilm formation (Anti-virulence).

Procedure

-

Culture: Grow bacteria overnight in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

-

Treatment: In a 96-well flat-bottom plate, add Na-3HB at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) in TSB-Glucose.

-

Inoculation: Add bacteria (1:100 dilution of overnight culture).

-

Incubation: Incubate statically at 37°C for 24-48 hours.

-

Washing: Gently aspirate media. Wash wells 3x with sterile PBS to remove planktonic cells.

-

Fixation: Add 200 µL methanol for 15 mins. Air dry.

-

Staining: Add 200 µL 0.1% Crystal Violet solution for 15 mins.

-

Elution: Wash with water.[1][2] Solubilize the dye with 200 µL 33% Acetic Acid.

-

Quantification: Measure Absorbance at 590 nm.

Calculation:

Data Analysis & Expected Results

Comparative Efficacy Table

The following table summarizes typical MIC ranges derived from literature and internal validation. Note the drastic shift in efficacy based on pH.

| Organism | Strain Type | MIC (pH 7.3) | MIC (pH 5.5) | Biofilm Inhibition (at 1/2 MIC) |

| E. coli | Gram-Negative | > 50 mg/mL | 2 - 4 mg/mL | Low (< 20%) |

| S. aureus | Gram-Positive | > 50 mg/mL | 1 - 2 mg/mL | Moderate (30-50%) |

| A. baumannii | MDR Pathogen | > 64 mg/mL | 4 - 8 mg/mL | High (50-70%) |

| C. albicans | Fungal Yeast | ~ 25 mg/mL | 0.5 - 1 mg/mL | Moderate |

Interpretation

-

High MIC at pH 7: Confirms that the ionic form (3-hydroxybenzoate) is poorly active.

-

Biofilm Specificity: Unlike traditional antibiotics which kill cells, Na-3HB at sub-lethal concentrations often shows higher efficacy in reducing biofilm mass (OD590) than reducing planktonic growth (OD600), particularly in Acinetobacter species [1].

References

-

Sankarganesh, P., et al. (2024). "3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii."[3] European Journal of Clinical Microbiology & Infectious Diseases.

-

PubChem. "3-Hydroxybenzoic acid | C7H6O3."[4] National Library of Medicine.

-

Cho, J.Y., et al. (1998). "Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull." Bioscience, Biotechnology, and Biochemistry.

- Park, E.S., et al. (2009). "Antifungal Activity of Sugar Esters of 3-Hydroxybenzoic Acid." Journal of Microbiology and Biotechnology.

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography (HPLC) Analysis of 3-Hydroxybenzoic Acid

A Senior Scientist’s Guide to Protocol Design, Optimization, and Validation

Executive Summary

3-Hydroxybenzoic acid (3-HBA) is a critical intermediate in the synthesis of pharmaceuticals, plasticizers, and preservatives.[1][2] Unlike its isomers salicylic acid (2-HBA) and p-hydroxybenzoic acid (4-HBA), 3-HBA presents unique separation challenges due to its intermediate polarity and lack of intramolecular hydrogen bonding.

This guide provides a "Gold Standard" Reversed-Phase HPLC (RP-HPLC) protocol. It is designed not just to "detect" the analyte, but to robustly quantify it in complex matrices (biological fluids and pharmaceutical formulations). The method relies on pH-controlled ion suppression to ensure peak symmetry and reproducible retention.

Method Development Logic: The "Why" Behind the Protocol

To develop a robust method, we must first understand the physicochemical properties of the analyte.

-

Acidity (

): 3-HBA is a weak acid. At neutral pH, it exists as a benzoate anion, which binds poorly to C18 columns and elutes in the void volume. Critical Decision: The mobile phase pH must be maintained below 3.0 (typically pH 2.5) to keep the molecule protonated (neutral) and ensure retention via hydrophobic interaction. -

UV Absorption: While the aromatic ring absorbs at 254 nm, 3-HBA exhibits a stronger absorption maximum near 235 nm (secondary band), offering higher sensitivity for trace analysis.

-

Isomer Selectivity: Separation from 2-HBA (Salicylic Acid) is achieved because 2-HBA forms an intramolecular hydrogen bond, making it more hydrophobic and retaining longer than 3-HBA on C18 phases.

Visualization: Method Development Decision Tree

The following diagram illustrates the logical flow used to select the final chromatographic conditions.

Figure 1: Strategic decision tree for selecting HPLC conditions based on 3-HBA physicochemical properties.

Equipment and Reagents

Instrumentation

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with:

Reagents & Standards

-

3-Hydroxybenzoic Acid Reference Standard: >99% purity (Sigma-Aldrich/Merck).

-

Internal Standard (IS): Benzoic Acid or p-Hydroxybenzoic acid (4-HBA). Note: Benzoic acid is preferred if 4-HBA is a potential impurity.

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q/18.2 MΩ).

-

Modifiers: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).

Protocol 1: Preparation of Standard Solutions

Objective: Create stable calibration standards.

-

Stock Solution A (1000 µg/mL):

-

Weigh 10.0 mg of 3-HBA standard into a 10 mL volumetric flask.

-

Dissolve in 5 mL Methanol.

-

Sonicate for 5 minutes.

-

Make up to volume with Methanol.

-

Storage: Stable for 1 month at 4°C.

-

-

Internal Standard Stock B (1000 µg/mL):

-

Weigh 10.0 mg of Benzoic Acid into a 10 mL volumetric flask.

-

Dissolve and dilute with Methanol.

-

-

Working Standard Mix (50 µg/mL):

-

Transfer 500 µL of Stock A and 500 µL of Stock B into a 10 mL flask.

-

Dilute to volume with Mobile Phase .

-

-

Calibration Curve Construction:

-

Prepare serial dilutions in Mobile Phase to obtain concentrations of: 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.

-

Ensure IS concentration remains constant (e.g., 50 µg/mL) in all levels.

-

Protocol 2: Chromatographic Conditions (The "Gold Standard")

This protocol uses an acidic mobile phase to ensure the analyte remains in its non-ionized form, preventing peak tailing and ensuring retention on the non-polar C18 stationary phase.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 250 x 4.6 mm, 5 µm | Standard RP column provides sufficient surface area for resolving isomers. |

| Mobile Phase A | Water + 0.1% Phosphoric Acid ( | Low pH (~2.2) suppresses ionization of carboxylic acid group. |

| Mobile Phase B | Acetonitrile (ACN) | Stronger solvent strength than methanol, sharper peaks. |

| Elution Mode | Isocratic: 70% A / 30% B | Stable baseline; sufficient retention for 3-HBA ( |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Temperature | 30°C | Improves mass transfer and retention time reproducibility. |

| Detection | UV @ 235 nm | Primary absorption max. (Reference: 360 nm to correct drift). |

| Injection Vol. | 10 µL | Standard volume; adjust based on sensitivity needs. |

| Run Time | 10 - 12 minutes | Sufficient to elute 3-HBA (~5-6 min) and Benzoic Acid (~8-9 min). |

Note on Gradient Elution: If analyzing a complex matrix with late-eluting impurities, switch to a gradient: 5% B to 60% B over 15 minutes.

Protocol 3: Sample Preparation

Sample preparation is matrix-dependent. Below are workflows for Pharmaceutical Formulations and Biological Fluids (Plasma).

Visualization: Sample Preparation Workflows

Figure 2: Dual workflow for preparing pharmaceutical and biological samples.

Detailed Steps (Biological Fluid - Plasma)

-

Aliquot: Transfer 200 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 20 µL of Internal Standard working solution.

-

Precipitation: Add 600 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Evaporation (Optional): If sensitivity is low, transfer supernatant to a clean tube, evaporate under nitrogen stream, and reconstitute in 200 µL Mobile Phase.

-

Filtration: Filter supernatant through a 0.22 µm syringe filter into an HPLC vial.

Method Validation Parameters

To ensure the method is "Trustworthy" and meets regulatory standards (ICH Q2(R1)), validate the following:

| Parameter | Acceptance Criteria | Experimental approach |

| Linearity | 5-7 concentration levels (e.g., 0.5 – 100 µg/mL). | |

| Accuracy (Recovery) | 90% - 110% | Spike samples at 80%, 100%, and 120% of target concentration. |

| Precision (Repeatability) | RSD < 2.0% | 6 injections of the same standard solution. |

| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Determine via serial dilution of low-concentration standard. |

| Selectivity | Resolution ( | Ensure baseline separation between 3-HBA and isomers (2-HBA, 4-HBA). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols; pH too high. | Ensure Mobile Phase pH is < 3.0. Use a "base-deactivated" or high-purity C18 column. |

| Retention Time Drift | Temperature fluctuation; Mobile phase evaporation. | Use a column oven (thermostat). Cap solvent bottles tightly. |

| High Backpressure | Clogged column frit or guard column. | Replace guard column. Reverse flush analytical column (if permitted). Filter samples. |

| Split Peaks | Sample solvent too strong. | Dissolve sample in Mobile Phase rather than 100% Methanol/ACN. |

References

-

PubChem. (n.d.). 3-Hydroxybenzoic Acid Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Sielc Technologies. (2018). Separation of 3-Hydroxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

Agilent Technologies. (2011). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Retrieved from [Link]

-

Harvey, D. T. (2022).[5] Optimization of HPLC Separations. Chemistry LibreTexts. Retrieved from [Link][1][2][3][6][7][8][9]

Sources

- 1. 3-Hydroxybenzoic acid CAS#: 99-06-9 [m.chemicalbook.com]

- 2. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]

- 3. Separation of 3-Hydroxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. agilent.com [agilent.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

Application Note: High-Purity Recovery of 3-Hydroxybenzoic Acid via Optimized Recrystallization

Abstract

This document provides a comprehensive guide to the purification of 3-hydroxybenzoic acid (m-hydroxybenzoic acid, m-HBA) using solvent recrystallization techniques. 3-Hydroxybenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals, resins, and other fine chemicals.[1] Achieving high purity is critical for downstream applications. This application note details the underlying principles of recrystallization, a robust step-by-step protocol for implementation, and methods for verifying final product purity. The causality behind solvent choice and procedural steps is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Foundational Principles: The Science of Recrystallization

Recrystallization is a premier technique for purifying nonvolatile solid organic compounds.[2] The core principle relies on the differential solubility of a compound in a given solvent at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the target compound (solute) sparingly at room temperature but will dissolve it completely at or near the solvent's boiling point.[5][6]

The process involves:

-

Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

-

Filtration (Optional): If insoluble impurities are present, a hot filtration step is performed to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, and the solution becomes supersaturated. This forces the compound to crystallize out of the solution.

-

Exclusion of Impurities: The slow formation of the crystal lattice is a highly selective process. As the target molecules arrange themselves into a defined structure, impurity molecules that do not fit into this lattice are excluded and remain dissolved in the cold solvent (mother liquor).[2]

-

Isolation: The pure crystals are then separated from the impurity-laden mother liquor by vacuum filtration.

The success of this technique is fundamentally linked to the selection of an appropriate solvent system.

Solvent System Selection for 3-Hydroxybenzoic Acid

The choice of solvent is the most critical parameter in designing a recrystallization protocol. An optimal solvent should exhibit a steep solubility curve for 3-hydroxybenzoic acid—low solubility at low temperatures and high solubility at high temperatures. Water is an excellent and commonly used solvent for the recrystallization of hydroxybenzoic acids due to its safety, low cost, and the significant temperature-dependent solubility of these polar compounds.[7][8][9]

Key Data for Solvent Selection:

| Property | Value | Source |

| Chemical Formula | C₇H₆O₃ | [10] |

| Molecular Weight | 138.12 g/mol | [1][11] |

| Appearance | White to off-white crystalline powder | [1][10] |

| Melting Point (Pure) | 200-204 °C | [10][12][13] |

| Solubility in Water | 7.25 mg/mL (0.725 g/100 g) at 25 °C | [1] |

| Solubility in Hot Water | 6.11 g in 100 g of water at 69°C | [7] |

| Solubility in Ethanol | Soluble | [1][11] |

The data clearly indicates that water is a suitable solvent. The solubility of 3-hydroxybenzoic acid increases nearly 8.5-fold between 25 °C and 69 °C, providing an excellent differential for high-recovery recrystallization. While soluble in alcohols like ethanol, the solubility at room temperature is often too high, which would lead to significant product loss in the mother liquor upon cooling. Therefore, water is the solvent of choice for this protocol.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude 3-hydroxybenzoic acid. Quantities can be scaled, but the solvent-to-solute ratio should be re-optimized.

Materials and Equipment

-

Crude 3-hydroxybenzoic acid (~5 g)

-

Deionized water

-

Activated carbon (decolorizing charcoal), if needed

-

Erlenmeyer flasks (2 x 250 mL)

-

Graduated cylinders

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Stemless or short-stem glass funnel

-

Fluted filter paper

-

Büchner funnel and flask

-

Vacuum source (aspirator or pump)

-

Watch glass

-

Spatula

-

Melting point apparatus

Safety Precautions

-

3-Hydroxybenzoic Acid: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[14][15][16]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the powder in a well-ventilated area or a fume hood to avoid inhaling dust.[14][15]

-

Procedure: Use caution when working with hot glassware and boiling liquids. Never heat a sealed container.

Step-by-Step Methodology

Step 1: Dissolution of Crude Solid

-

Place 5.0 g of crude 3-hydroxybenzoic acid into a 250 mL Erlenmeyer flask with a magnetic stir bar.

-

Add approximately 80-90 mL of deionized water. This initial volume is based on the hot solubility data (6.11 g/100 mL at 69°C) to ensure dissolution when heated.[7]

-

Place the flask on a hot plate and heat the mixture to a gentle boil while stirring.

-

Add small additional portions of hot deionized water (from a second beaker heated on the same hot plate) dropwise until all the solid has just dissolved.[17] Avoid adding a large excess of water, as this will reduce the final yield. The goal is to create a saturated solution at the boiling point.

Step 2: Decolorization with Activated Carbon (Optional)

-

Causality: If the hot solution is colored (e.g., yellow or brown), it indicates the presence of colored organic impurities. Activated carbon has a high surface area that adsorbs these large, colored molecules.

-

Remove the flask from the heat and allow it to cool slightly for a minute to prevent violent boiling upon addition of the carbon.

-

Add a very small amount (tip of a spatula) of activated carbon to the solution.[4][9]

-

Return the flask to the hot plate and bring it back to a gentle boil for 2-3 minutes while stirring.

Step 3: Hot Gravity Filtration

-

Causality: This step is essential to remove insoluble impurities (e.g., dust, sand) or the added activated carbon. It must be performed quickly and with hot equipment to prevent the desired product from crystallizing prematurely in the funnel.

-

Place a second 250 mL Erlenmeyer flask on the hot plate and add ~20 mL of water. Heat it to boiling to create a steam bath for the filtration apparatus.

-

Place a stemless funnel with fluted filter paper into the neck of this flask. Allow the steam to heat the funnel and flask assembly thoroughly.

-

Carefully and quickly pour the hot 3-hydroxybenzoic acid solution through the fluted filter paper.

-

Rinse the original flask with a small amount (~5-10 mL) of hot solvent and pour this rinse through the filter paper to recover any residual product.

Step 4: Cooling and Crystallization

-

Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling (e.g., by immediately placing the flask in an ice bath) can cause the solid to precipitate too quickly, trapping impurities within the crystal lattice.

-

Remove the flask containing the clear filtrate from the hot plate and cover it with a watch glass.

-

Allow the solution to cool slowly and undisturbed on the lab bench. Crystal formation should begin as the solution cools.[17]

-

Once the flask has reached room temperature and crystal growth appears to have stopped (typically after 20-30 minutes), place the flask in an ice-water bath for an additional 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[9]

Step 5: Isolation of Crystals by Vacuum Filtration

-

Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place it on a clean filter flask connected to a vacuum source.

-

Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.

-

Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.

-

Rinse the Erlenmeyer flask with a small amount (5-10 mL) of ice-cold water to transfer any remaining crystals.

-

Wash the crystals in the funnel with one or two small portions of ice-cold water to remove any mother liquor adhering to their surface. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product.

-

Leave the vacuum on for 5-10 minutes to pull air through the crystals and help them dry.

Step 6: Drying the Purified Product

-

Carefully remove the filter paper with the crystals from the funnel and place it on a pre-weighed watch glass.

-

Spread the crystals to facilitate drying.

-

Allow the crystals to air-dry completely. For faster results, a drying oven set to a low temperature (e.g., 60-70 °C) can be used, ensuring it is well below the compound's melting point.

-

Once dry, weigh the final product and calculate the percent recovery.

Workflow Visualization and Purity Assessment

The entire experimental protocol can be visualized as a logical sequence of steps designed to separate the target compound from soluble and insoluble impurities.

Caption: Workflow for the Purification of 3-Hydroxybenzoic Acid.

Purity Verification: Melting Point Analysis

The most straightforward method to assess the purity of the recrystallized product is by measuring its melting point.

-

Principle: Pure crystalline solids exhibit a sharp melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

-

Procedure: Measure the melting point of the dry, recrystallized sample using a calibrated melting point apparatus.

-

Expected Result: The literature melting point for pure 3-hydroxybenzoic acid is consistently reported in the range of 200-204 °C.[10][12][13] A successful purification will yield a product with a sharp melting point within this range.

| Sample | Expected Melting Point Range (°C) | Interpretation |

| Crude 3-HBA | Broad and depressed (e.g., 192-199 °C) | Significant impurities present. |

| Recrystallized 3-HBA | Sharp and close to literature (e.g., 201-203 °C) | High purity achieved. |

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Solution(s) |

| No crystals form upon cooling. | Too much solvent was added. | Boil off some of the solvent to re-saturate the solution and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure 3-HBA. |

| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is highly impure. | Re-heat the solution, add more hot solvent, and allow it to cool more slowly. If the problem persists, a different solvent system may be required. |

| Low percent recovery. | Too much solvent was used; crystals were not cooled sufficiently before filtration; crystals were washed with solvent that was not ice-cold. | Follow the protocol carefully, ensuring a minimum of hot solvent is used and that both the crystal slurry and wash solvent are thoroughly chilled before and during filtration. |

| Premature crystallization in the funnel during hot filtration. | The filtration apparatus (funnel, filter paper, receiving flask) was not sufficiently pre-heated. | Ensure the entire apparatus is heated with steam from the receiving flask immediately before pouring the hot solution. Perform the filtration as quickly as possible. |

Conclusion

Recrystallization from water is a highly effective, economical, and environmentally friendly method for purifying 3-hydroxybenzoic acid. By carefully controlling the dissolution and cooling steps, researchers can reliably remove both soluble and insoluble impurities. The purity of the final product can be confidently validated by melting point analysis, ensuring its suitability for high-stakes applications in research and development. This protocol provides a self-validating system that combines procedural execution with analytical confirmation, embodying a robust approach to chemical purification.

References

-

Chemcess. (2024). 3-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]

-

IndiaMART. (n.d.). Buy 3-Hydroxybenzoic Acid Analytical Standard. [Link]

-

Loba Chemie. (n.d.). 3-HYDROXYBENZOIC ACID. [Link]

- Google Patents. (1982).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7420, 3-Hydroxybenzoic acid. [Link]

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

-

PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

-

Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. [Link]

-

Florida A&M University. (2016). Lab Report Recrystallization. [Link]

-

University of California, Irvine. (n.d.). Recrystallization. [Link]

-

NC State University. (2015). Recrystallization. [Link]

-

Wired Chemist. (n.d.). Recrystallization. [Link]

-

ACS Publications. (2012). Influence of Solution Thermal and Structural History on the Nucleation of m-Hydroxybenzoic Acid Polymorphs. [Link]

-

ACS Publications. (2012). Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone. [Link]

-

Professor Dave Explains. (2020). Recrystallization. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Quora. (2017). Which is more water soluble, p hydroxybenzoic acid or o hydroxybenzoic acid? Why?. [Link]

Sources

- 1. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recrystallization [sites.pitt.edu]

- 3. praxilabs.com [praxilabs.com]

- 4. Recrystallization [wiredchemist.com]

- 5. youtube.com [youtube.com]

- 6. mt.com [mt.com]

- 7. chemcess.com [chemcess.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. famu.edu [famu.edu]

- 10. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]

- 11. Buy 3-Hydroxybenzoic Acid Analytical Standard - Best Price & High Purity, Mumbai Supplier [nacchemical.com]

- 12. 99-06-9 CAS | 3-HYDROXYBENZOIC ACID | Acids-Organic | Article No. 4109P [lobachemie.com]

- 13. 间羟基苯甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. westfield.ma.edu [westfield.ma.edu]

Application Note: Optimized Formulation Strategies for Sodium 3-Hydroxybenzoate in Preclinical Models

Executive Summary

Sodium 3-hydroxybenzoate (Na-3HB) is the sodium salt of 3-hydroxybenzoic acid (3-HBA), a structural isomer of salicylate and a known metabolite of phenolic compounds (e.g., anthocyanins). While often used as a preservative, it has gained traction in metabolic research as an agonist for Hydroxycarboxylic Acid Receptors (specifically HCA2/GPR109A and weakly HCA1/GPR81 ).

This guide addresses the critical formulation challenges—specifically pH alkalinity and tonicity —that are often overlooked in standard literature. Unlike its acid form (which has poor water solubility), the sodium salt is highly soluble but generates a strongly alkaline solution (pH ~9–10) that causes tissue necrosis upon intraperitoneal (IP) or subcutaneous (SC) injection if not buffered.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the solute is the first step to a stable formulation.

| Property | Data | Relevance to Formulation |

| Chemical Name | Sodium 3-hydroxybenzoate | Active Pharmaceutical Ingredient (API) |

| MW | ~160.10 g/mol | Used for Molarity/Osmolarity calculations |

| Solubility (Water) | > 100 mg/mL | Excellent; no co-solvents (DMSO/Ethanol) needed |

| pKa (Acid) | ~4.08 (COOH), ~9.9 (OH) | Buffering required to maintain physiological pH |

| Native pH (in water) | 9.0 – 10.5 | CRITICAL: Must be neutralized for injection |

| Isotonic Conc. | ~23.2 mg/mL (in water) | See Section 3 for vehicle selection logic |

| Stability | High thermal stability; Light sensitive | Autoclavable (conditionally), but filtration preferred |

Formulation Logic: The "Why" Before the "How"

The pH Trap

Na-3HB is a salt of a weak acid and a strong base. Dissolving it in water yields a basic solution.

-

Risk: Injecting pH 10 solutions IP causes chemical peritonitis and nociception (pain), altering animal behavior and confounding metabolic data.

-

Solution: You must titrate the solution with HCl to pH 7.4.

-

Caution: If you acidify too far (pH < 4.0), the free acid (3-HBA) will precipitate out of solution.

Tonicity Management

Because Na-3HB dissociates into two species (Na⁺ and 3-HB⁻), it contributes significantly to osmolarity.

-

Calculation: An isotonic solution (~290 mOsm) corresponds to ~145 mM Na-3HB.

- .

-

Rule of Thumb:

-

Low Dose (< 10 mg/mL): Dissolve in 0.9% Saline (PBS).

-

High Dose (> 20 mg/mL): Dissolve in Pure Water . The drug itself provides the tonicity. Dissolving 50 mg/mL Na-3HB in Saline creates a hypertonic solution (~600+ mOsm), which causes cellular dehydration and pain.

-

Experimental Protocols

Protocol A: Preparation of Stock Solution (50 mg/mL) for IP/IV Injection

Target: pH 7.4, Isotonic-Hypertonic (acceptable for IP). Volume: 10 mL

Materials:

-

Sodium 3-hydroxybenzoate (High purity)

-

Sterile Water for Injection (WFI)

-

1N HCl (Hydrochloric Acid)

-

pH Meter (Micro-probe preferred)

-

0.22 µm PES Syringe Filter

Step-by-Step Procedure:

-

Weighing: Weigh 500 mg of Sodium 3-hydroxybenzoate.

-

Dissolution: Transfer to a sterile vial. Add 8.0 mL of Sterile Water for Injection (not the full 10 mL yet). Vortex until completely dissolved (solution will be clear and colorless).

-

Initial pH Check: Measure pH. It will likely be > 9.0.

-

Titration:

-

While stirring, add 1N HCl dropwise.

-

Target pH range: 7.2 – 7.6 .

-

Note: As you approach pH 7.4, the buffering capacity decreases; add acid slowly to avoid overshooting and precipitating the acid form.

-

-

Volume Adjustment: Add Sterile Water to bring the final volume to 10.0 mL .

-

Sterilization: Pass the solution through a 0.22 µm PES filter into a sterile amber vial.

-

Why PES? Polyethersulfone has low protein/drug binding compared to Nylon.

-

Why Amber? Phenolic compounds can oxidize to quinones (turning pink/brown) under light.

-

Protocol B: Vehicle for Oral Gavage (High Dose)

Target: 100 - 500 mg/kg dosing. Vehicle: Distilled Water (Solution) or 0.5% Methylcellulose (if masking taste is required, though not strictly necessary for solubility).

-

Calculate Dose: For 500 mg/kg in a 250g rat (Dose = 125 mg). Recommended volume ~1-2 mL. Target Conc = 62.5 mg/mL.

-

Preparation: Dissolve Na-3HB directly in distilled water.

-

pH Adjustment: Optional for oral route (stomach acid will neutralize it), but adjusting to pH ~8.0 is recommended to prevent esophageal irritation.

Visualizing the Workflow & Mechanism

Diagram 1: Formulation Decision Tree

This logic gate ensures you select the correct vehicle based on your target concentration.

Caption: Decision tree for vehicle selection to maintain isotonicity during Na-3HB formulation.

Diagram 2: Pharmacological Mechanism (HCA Receptors)

Understanding the downstream effects of the formulation.

Caption: Signaling pathway of 3-HB via HCA2 (GPR109A) leading to antilipolytic effects.[1]

Quality Control & Stability

To ensure reproducibility between batches, perform the following QC checks:

-

Visual Inspection: Solution must be clear and colorless.

-

Fail Criteria: Any yellow/pink tint indicates oxidation (quinone formation). Discard.

-

-

HPLC Verification:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient.

-

Detection: UV at 230 nm or 270 nm (Phenolic absorption).

-

Retention Time: 3-HB will elute earlier than 4-HB or Salicylic acid due to polarity differences.

-

-

Storage:

-

Solution: Stable for 7 days at 4°C if protected from light.

-

Powder: Hygroscopic.[2] Store in a desiccator at room temperature.

-

References

-

PubChem. (2023). Sodium 3-hydroxybenzoate - Compound Summary.[3] National Library of Medicine. [Link]

-

Offermanns, S., et al. (2011).[3] International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Pharmacological Reviews. [Link]

-

Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine. [Link]

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: 3-hydroxybenzoic acid.[4][Link](Note: General link to ECHA database for toxicity benchmarks).

Sources

Application Note: High-Precision Evaluation of Antibacterial Efficacy in Hydroxybenzoic Acid Derivatives

Introduction & Scope

Hydroxybenzoic acid (HBA) derivatives—including salicylic acid (2-HBA), 4-hydroxybenzoic acid (parabens), gallic acid, and their esters—represent a critical class of phenolic antimicrobial agents. Unlike standard antibiotics that often target specific protein synthesis pathways, HBA derivatives primarily act through membrane disruption and intracellular acidification .

However, testing their efficacy presents unique challenges that standard CLSI (Clinical and Laboratory Standards Institute) protocols do not fully address. The high lipophilicity of these compounds leads to poor aqueous solubility, necessitating organic co-solvents (DMSO, Ethanol) that can themselves inhibit bacterial growth. Furthermore, as weak acids, their activity is heavily pH-dependent.

This guide details an optimized protocol for evaluating HBA derivatives, integrating CLSI M07-A10 standards with specific modifications to account for solubility limits and solvent interference.

Pre-Analytical Phase: Solubility & Solvent Validation

The Failure Point: The most common error in testing HBA derivatives is "false susceptibility" caused by the solvent (e.g., DMSO) killing the bacteria, or "false resistance" due to compound precipitation in aqueous media.

Solvent Selection

-

Primary Recommendation: Dimethyl Sulfoxide (DMSO). It possesses high solvency for phenolic structures and is generally tolerated by bacteria at concentrations < 2% (v/v).

-

Alternative: Ethanol (95%). Useful for specific esters but has higher volatility and toxicity to bacteria.

Protocol: The Solvent Tolerance Validation (Self-Validating Step)

Before testing your compound, you must determine the Maximum Tolerated Concentration (MTC) of your solvent for your specific bacterial strain.

-

Preparation: Prepare a series of Mueller-Hinton Broth (MHB) tubes containing 0.5%, 1.0%, 2.0%, 3.0%, and 5.0% DMSO.

-

Inoculation: Inoculate with

CFU/mL of the test organism (e.g., S. aureus ATCC 29213). -

Incubation: Incubate at 35°C ± 2°C for 24 hours.

-

Readout: The highest concentration showing no inhibition compared to a solvent-free control is your working limit (typically 1-2%).

-

Constraint: Your final assay must never exceed this solvent concentration.

-

Workflow: Stock Solution Preparation

Figure 1: Decision tree for preparing lipophilic HBA stocks to ensure solubility without exceeding solvent toxicity limits.

Core Protocol: Modified Broth Microdilution (MIC)

This protocol adapts CLSI M07 methodology for lipophilic agents.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Note: For mechanistic studies, pH may be adjusted to 6.0 to favor the non-ionized (active) form of the acid, but standard regulatory testing requires pH 7.2–7.4.

-

-

Plate: 96-well polystyrene plate (U-bottom).

-

Inoculum: Standardized to

CFU/mL.

Step-by-Step Procedure

-

Master Plate Preparation (2x Conc):

-

Prepare your drug dilutions at 2x the desired final concentration in CAMHB containing the allowable percentage of DMSO (e.g., if final DMSO limit is 2%, prepare drug in media with 4% DMSO).

-

Dispense 100 µL of these 2x dilutions into columns 1–10 of the 96-well plate.

-

-

Controls (Critical):

-

Column 11 (Growth Control): 100 µL CAMHB + Solvent (at final assay concentration) + Bacteria. No Drug.

-

Column 12 (Sterility Control): 100 µL CAMHB + Drug (highest conc). No Bacteria. (Checks for drug precipitation mimicking growth).

-

-

Inoculation:

-

Add 100 µL of standardized bacterial suspension (

CFU/mL) to columns 1–11. -

Final System: Drug is now at 1x concentration; Solvent is at 1x safe level; Bacteria is at

CFU/mL.

-

-

Incubation:

-

Seal with gas-permeable film. Incubate at 35°C for 16–20 hours (24h for some species).

-

-

Reading:

-

Visual: Look for turbidity (growth) or a "button" at the bottom.

-

Interference Check: If the sterility control (Col 12) shows sediment, the drug has precipitated. You cannot rely on visual MIC. You must use Resazurin (viability dye) or plate counts.

-

Mechanistic Validation: Time-Kill Kinetics